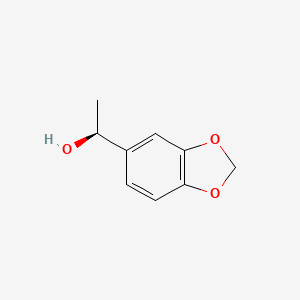

(1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Description

Contextual Significance of Chiral 1-Arylethanols in Synthetic Chemistry

Chiral 1-arylethanols are a pivotal class of compounds in synthetic organic chemistry, primarily serving as versatile chiral building blocks. wiley-vch.dewiley.com Their importance stems from the prevalence of the 1-arylethanol motif in numerous biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The stereochemistry of the hydroxyl-bearing carbon is often crucial for the biological activity and efficacy of the final product.

The synthesis of enantiomerically pure 1-arylethanols is a key focus of asymmetric synthesis. Methods such as the asymmetric reduction of prochiral aryl ketones, often employing chiral catalysts or biocatalysts, are extensively studied to achieve high enantioselectivity. nih.govmdpi.com Once obtained in high enantiomeric purity, these chiral alcohols can be utilized in the synthesis of more complex molecules, with the stereocenter of the alcohol guiding the formation of subsequent stereocenters. This strategic use of chiral building blocks is a cornerstone of modern drug discovery and development, enabling the efficient and selective production of target molecules with the desired three-dimensional arrangement.

Overview of the Benzodioxole Moiety in Chemical and Biochemical Contexts

The 1,3-benzodioxole (B145889), or methylenedioxyphenyl, group is a prominent structural motif found in a vast array of natural and synthetic compounds. chemicalbook.com This moiety is a key component of many natural products, contributing to their unique biological properties. researchgate.net In the pharmaceutical and chemical industries, the benzodioxole ring system serves as a crucial intermediate and a fundamental scaffold for the development of new therapeutic agents. chemicalbook.com

Derivatives of 1,3-benzodioxole have been shown to exhibit a wide spectrum of pharmacological activities. researchgate.netresearchgate.net Research has highlighted their potential as anticancer, anti-inflammatory, antidiabetic, and antimicrobial agents. researchgate.netnih.govmdpi.com The electronic properties of the benzodioxole ring can influence the metabolic stability and pharmacokinetic profile of a drug molecule, making it an attractive component in drug design. chemicalbook.com Furthermore, the unique aromatic character of the benzodioxole moiety has led to its use in the fragrance industry. chemicalbook.com

Table 1: Reported Biological Activities of Benzodioxole Derivatives

| Biological Activity | Reference |

| Anticancer | researchgate.netresearchgate.net |

| Anti-inflammatory | nih.gov |

| Antidiabetic | mdpi.com |

| Antimicrobial | researchgate.net |

| Analgesic | researchgate.net |

| Anti-epileptic | researchgate.net |

Research Landscape and Academic Relevance of (1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

While extensive research on the specific compound this compound is not widely documented in publicly available literature, its academic relevance can be inferred from the significance of its constituent parts and from studies on its enantiomer. The synthesis of chiral piperonyl carbinols is an area of active investigation, with studies demonstrating the successful biocatalytic production of the (R)-enantiomer, (R)-1-(1,3-benzodioxol-5-yl)ethanol, in high enantiomeric excess through the microbial reduction of the corresponding ketone. nih.govresearchgate.net This highlights the scientific interest in accessing enantiomerically pure forms of this alcohol.

The academic importance of this compound lies in its potential as a chiral building block for the synthesis of novel, biologically active compounds. Given the diverse pharmacological activities associated with the benzodioxole moiety, this chiral alcohol represents a valuable starting material for the development of new therapeutic agents with potentially improved stereospecific interactions with biological targets. Its precursor, 1-(1,3-benzodioxol-5-yl)ethanone, is a known compound that serves as a starting material for the synthesis of various derivatives, including thiosemicarbazones with demonstrated cytotoxic activity. nih.govresearchgate.netnih.gov

The synthesis and characterization of this compound would be a logical and valuable extension of the existing research on chiral 1-arylethanols and benzodioxole chemistry. Future research in this area could focus on developing efficient asymmetric syntheses for the (S)-enantiomer and exploring its utility in the synthesis of new chemical entities with potential applications in medicine and materials science.

Table 2: Chemical Properties of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol (Racemic)

| Property | Value | Reference |

| Chemical Formula | C₉H₁₀O₃ | sigmaaldrich.com |

| Molecular Weight | 166.17 g/mol | sigmaaldrich.com |

| CAS Number | 6329-73-3 | sigmaaldrich.comchemicalbook.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | ZHKALZZEGVFZQA-UHFFFAOYSA-N | sigmaaldrich.com |

Properties

IUPAC Name |

(1S)-1-(1,3-benzodioxol-5-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKALZZEGVFZQA-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)OCO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1s 1 2h 1,3 Benzodioxol 5 Yl Ethan 1 Ol

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to the desired (S)-enantiomer, often with high enantiomeric excess (ee). Key strategies include catalytic reductions of the corresponding prochiral ketone, biocatalytic transformations, and the use of chiral auxiliaries.

Enantioselective Catalytic Reductions of 1-(2H-1,3-benzodioxol-5-yl)ethanone

The asymmetric reduction of the prochiral ketone, 1-(2H-1,3-benzodioxol-5-yl)ethanone, is a prominent method for producing (1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol. This transformation is typically achieved using chiral catalysts that facilitate the stereoselective transfer of a hydride to the carbonyl group. While specific examples for this exact substrate are not extensively detailed in the provided results, the general principles of asymmetric ketone reduction are well-established. These reactions often employ transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, complexed with chiral ligands. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high conversion and enantioselectivity.

Biocatalytic Transformations for Stereoselective Production of this compound

Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of chiral alcohols. researchgate.net The use of whole-cell microorganisms or isolated enzymes offers high stereoselectivity under mild reaction conditions.

One notable study investigated the bioreduction of 1-(benzo[d] nih.govwikipedia.orgdioxol-5-yl)ethanone to produce enantiomerically pure (S)-1-(1,3-benzodioxal-5-yl)ethanol using freeze-dried whole cells of Lactobacillus fermentum P1. nih.gov Optimization of the reaction conditions using a D-optimal experimental design led to excellent results. nih.gov Under the optimized conditions of pH 6.20, 30°C, a 30-hour incubation time, and an agitation speed of 193 rpm, the product was obtained with a 99% enantiomeric excess (ee) and a 99% conversion rate. nih.gov This demonstrates the effectiveness of L. fermentum P1 as a biocatalyst for this specific transformation. nih.gov

Interestingly, another study utilizing Lactobacillus paracasei BD101 resulted in the production of the opposite enantiomer, (R)-1-(1,3-benzodioxol-5-yl)ethanol, with high enantiomeric purity (>99% ee). nih.gov This highlights the ability to access either enantiomer by selecting the appropriate biocatalyst. The biocatalytic approach is recognized as a significant transformation in organic chemistry for producing biologically active chiral carbinols. nih.gov

A review of biocatalytic methods highlights that (S)-α-methyl-1,3-benzodioxole-5-ethanol, another name for the target compound, is an intermediate in the synthesis of talampanel, a noncompetitive antagonist of the AMPA receptor used in epilepsy treatment. uni-graz.at

Table 1: Biocatalytic Reduction of 1-(2H-1,3-benzodioxol-5-yl)ethanone

| Biocatalyst | Product Enantiomer | Enantiomeric Excess (ee) | Conversion Rate (cr) | Reference |

| Lactobacillus fermentum P1 | (S) | 99% | 99% | nih.gov |

| Lactobacillus paracasei BD101 | (R) | >99% | High | nih.gov |

Enantiomeric Resolution Strategies for 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Resolution is a technique used to separate a racemic mixture of enantiomers. libretexts.org This is often achieved by converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated. libretexts.org

Classical Diastereomeric Salt Formation Techniques

For a racemic mixture of an alcohol like 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, classical resolution can be achieved by reacting it with an enantiomerically pure chiral acid to form a mixture of diastereomeric esters. These diastereomeric esters will have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.org Once separated, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure alcohols.

Common resolving agents for alcohols include chiral carboxylic acids and their derivatives. The efficiency of the resolution depends on the difference in properties between the diastereomers formed.

Kinetic Resolution Methodologies

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. This difference in reaction rates allows for the separation of the enantiomers.

Enzymes are often used as catalysts in kinetic resolutions due to their high stereoselectivity. For a racemic mixture of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, an enzyme could be used to selectively acylate one of the enantiomers. For example, lipase-catalyzed transesterification in the presence of an acyl donor would preferentially acylate one enantiomer, leaving the other unreacted. The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can then be separated.

Advanced Chromatographic Separation Protocols

The quantitative analysis and preparative isolation of the enantiomers of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol rely on advanced chromatographic techniques. Since enantiomers possess identical physical properties in an achiral environment, their separation necessitates the use of a chiral selector. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the most prevalent and effective method for this purpose. csfarmacie.cznih.gov

The underlying principle of this separation involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. csfarmacie.cz The differing stability of these complexes results in different retention times, allowing for their separation.

Key Chromatographic Approaches:

Polysaccharide-Based Chiral Stationary Phases: CSPs derived from cellulose (B213188) or amylose, such as those coated or immobilized on a silica (B1680970) gel support, are highly effective for separating a wide range of chiral compounds, including aromatic alcohols. nih.gov Columns like Chiralpak® and Lux® are frequently used. The separation is typically achieved using a mobile phase consisting of a mixture of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), with the ratio adjusted to optimize resolution and analysis time. csfarmacie.czrsc.org

Cyclodextrin-Based Chiral Stationary Phases: Cyclodextrins are cyclic oligosaccharides that have a chiral cavity. nih.gov They can form inclusion complexes with the analyte, and the fit within the cavity differs for each enantiomer, enabling separation. csfarmacie.cz

Chiral Derivatization Followed by RPLC: An alternative strategy involves a pre-column derivatization of the racemic alcohol with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide). This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be readily separated using standard, non-chiral Reverse-Phase HPLC (RPLC) with a C18 column. juniperpublishers.com

The selection of the optimal column and mobile phase is crucial and is often determined through systematic screening. These chromatographic methods are indispensable for determining the enantiomeric excess (e.e.) of the product obtained from asymmetric synthesis. rsc.orgnih.gov

Table 1: Illustrative Chiral HPLC Separation Parameters

| Parameter | Description |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Chiral Stationary Phase (CSP), e.g., Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate) on silica gel |

| Mobile Phase | Isocratic mixture of Hexane (B92381) and Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a wavelength such as 254 nm or 280 nm |

| Purpose | Analytical determination of enantiomeric excess (e.e.) or preparative separation of enantiomers |

Development and Optimization of Novel Synthetic Routes to this compound

The development of novel synthetic routes for enantiomerically pure chiral alcohols focuses primarily on the asymmetric reduction of the corresponding prochiral ketone, in this case, 1-(2H-1,3-benzodioxol-5-yl)ethanone. nih.govnih.gov Biocatalysis has emerged as a powerful, environmentally friendly, and highly selective method for this transformation.

Biocatalytic Asymmetric Reduction:

A significant advancement in this area is the use of microorganisms as whole-cell biocatalysts. Research has demonstrated the highly efficient and enantioselective reduction of 1-(benzo[d] nih.govnih.govdioxol-5-yl)ethanone using the bacterium Lactobacillus paracasei. nih.gov In one study, the strain L. paracasei BD101 was identified as a highly effective biocatalyst for this reaction. nih.gov

Optimization of reaction conditions, such as pH, temperature, and substrate concentration, led to the production of the (R)-enantiomer, (1R)-1-(1,3-benzodioxol-5-yl)ethanol, with a high conversion rate and an outstanding enantiomeric excess of over 99%. nih.gov This work successfully demonstrates that biocatalysis is a viable and potent strategy for producing this chiral alcohol with high optical purity.

While this specific study yielded the (R)-enantiomer, the principles of biocatalysis allow for the synthesis of the desired (1S)-enantiomer. The stereochemical outcome of the reduction is determined by the specific alcohol dehydrogenase enzyme within the microorganism, which follows stereochemical principles known as Prelog's rule. By screening different bacterial or yeast strains, or by using isolated and engineered alcohol dehydrogenases, it is possible to identify a biocatalyst with the opposite (anti-Prelog) selectivity that will yield this compound.

Table 2: Research Findings on Biocatalytic Reduction of 1-(benzo[d] nih.govnih.govdioxol-5-yl)ethanone

| Parameter | Finding | Reference |

|---|---|---|

| Biocatalyst | Lactobacillus paracasei BD101 | nih.gov |

| Substrate | 1-(benzo[d] nih.govnih.govdioxol-5-yl)ethanone | nih.gov |

| Product | (R)-1-(1,3-benzodioxol-5-yl)ethanol | nih.gov |

| Enantiomeric Excess (e.e.) | >99% | nih.gov |

| Scale | Preparative scale production of 3.72 g | nih.gov |

| Significance | Demonstrates a mild, efficient, and environmentally friendly process for synthesizing the chiral alcohol in high enantiomeric purity. | nih.gov |

Other modern synthetic strategies, such as asymmetric transfer hydrogenation using chiral Ruthenium catalysts, also represent advanced and optimized routes to chiral alcohols like the target compound. These chemo-catalytic methods offer an alternative to biocatalysis for achieving high enantioselectivity.

Chemical Reactivity and Stereospecific Transformations of 1s 1 2h 1,3 Benzodioxol 5 Yl Ethan 1 Ol

Stereoselective Functional Group Interconversions at the Carbinol Center

The chiral carbinol center of (1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol is a key site for stereoselective reactions that can alter the functional group while preserving or inverting the stereochemistry. A prominent example of such a transformation is the Mitsunobu reaction. wikipedia.orgorganicreactions.orgorganic-chemistry.org

The Mitsunobu reaction facilitates the conversion of primary and secondary alcohols into a variety of other functional groups, including esters, phenyl ethers, and thioethers, with a clean inversion of stereochemistry at the alcohol carbon. wikipedia.orgorganicreactions.orgorganic-chemistry.org This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism involves the activation of the alcohol by the phosphine to form a good leaving group. Subsequent nucleophilic attack by an acidic component, such as a carboxylic acid, proceeds via an Sₙ2 pathway, resulting in the inversion of the stereocenter. wikipedia.orgscribd.com This makes the Mitsunobu reaction a powerful tool for accessing the (1R)-enantiomer from the (1S)-alcohol, or for introducing a wide range of functionalities with a defined stereochemical outcome.

Table 1: Examples of Stereoselective Functional Group Interconversions via Mitsunobu Reaction

| Nucleophile (H-Nu) | Product Functional Group | Stereochemistry |

| Carboxylic Acid (R-COOH) | Ester (R-COO-R') | Inversion |

| Phenol (Ar-OH) | Phenyl Ether (Ar-O-R') | Inversion |

| Thiol (R-SH) | Thioether (R-S-R') | Inversion |

| Phthalimide | Amine (after hydrolysis) | Inversion |

| Hydrogen Azide (HN₃) | Azide (N₃-R') | Inversion |

This table illustrates the versatility of the Mitsunobu reaction for the stereospecific functionalization of secondary alcohols like this compound.

Reactions Involving the Benzodioxole Ring System

The 1,3-benzodioxole (B145889) ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. masterorganicchemistry.comwikipedia.org The methylenedioxy group is an activating, ortho-para directing group. wikipedia.org Common electrophilic substitution reactions that can be performed on the benzodioxole ring include halogenation, nitration, acylation, and formylation.

Halogenation: Bromination of 1,3-benzodioxole can be achieved using molecular bromine, though this can lead to side products like the dibrominated compound. mdma.ch Milder methods, such as using ammonium (B1175870) bromide and hydrogen peroxide in acetic acid, can provide better selectivity for the desired 5-bromo-1,3-benzodioxole. sciencemadness.org

Nitration: The nitration of 1,3-benzodioxole can be carried out using nitric acid in glacial acetic acid to yield 5-nitro-1,3-benzodioxole. prepchem.comnih.gov

Acylation: Friedel-Crafts acylation of 1,3-benzodioxole can be performed to introduce an acyl group. For instance, reaction with propionic anhydride (B1165640) in the presence of an acid catalyst can yield 1-(benzo[d] prepchem.comnih.govdioxol-5-yl)propan-1-one. mdpi.comresearchgate.net The use of strong Lewis acids like SnCl₄ at room temperature may lead to the cleavage of the dioxole ring. mdma.ch

Formylation: The introduction of a formyl group to produce piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) can be challenging due to the sensitivity of the benzodioxole ring to acidic conditions. mdma.ch However, methods like the Duff reaction or the Vilsmeier-Haack reaction can be employed, though reaction conditions must be carefully controlled. wikipedia.org

Table 2: Electrophilic Aromatic Substitution Reactions of 1,3-Benzodioxole

| Reaction | Reagents | Major Product |

| Bromination | Br₂ or NH₄Br/H₂O₂ | 5-Bromo-1,3-benzodioxole sciencemadness.orgstrem.com |

| Nitration | HNO₃/Acetic Acid | 5-Nitro-1,3-benzodioxole prepchem.com |

| Acylation | Propionic Anhydride/Acid Catalyst | 1-(Benzo[d] prepchem.comnih.govdioxol-5-yl)propan-1-one mdpi.com |

| Formylation | Various (e.g., Duff, Vilsmeier-Haack) | Piperonal mdma.chwikipedia.org |

Derivatization and Analogues Synthesis for Research Purposes

The synthesis of derivatives and analogues of this compound is of significant interest for exploring structure-activity relationships in various biological contexts. nih.govnih.govresearchgate.net The benzodioxole moiety is a common scaffold in many bioactive molecules. chemicalbook.comchemicalbook.com

Research has focused on synthesizing a variety of analogues by modifying both the side chain and the aromatic ring. For instance, a series of N-(benzo[d] prepchem.comnih.govdioxol-5-yl)-2-(one-benzylthio)acetamide compounds were designed and synthesized as potential auxin receptor agonists. nih.gov The synthesis involved a three-step reaction sequence starting from substituted benzyl (B1604629) bromide and thioglycolic acid, followed by conversion to the acid chloride and reaction with benzo[d] prepchem.comnih.govdioxol-5-amine. nih.gov

Furthermore, analogues of this compound can be prepared for various research applications, including the development of novel inhibitors for enzymes like glutaminase (B10826351) 1. nih.gov The synthesis of these analogues often involves multi-step procedures to introduce different functional groups and explore their impact on biological activity. nih.govresearchgate.netnih.gov

Oxidative and Reductive Transformations of this compound

The carbinol center of this compound can undergo both oxidation and reduction, leading to the corresponding ketone or the ethyl-substituted benzodioxole, respectively.

Oxidation:

Secondary benzylic alcohols are readily oxidized to the corresponding ketones. byjus.comlibretexts.orgchemguide.co.uk A variety of oxidizing agents can be employed for this transformation. Common reagents include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and sodium or potassium dichromate(VI) in the presence of an acid. byjus.comlibretexts.orgchemguide.co.uklibretexts.org Milder and more environmentally friendly methods have also been developed, such as the use of activated carbon in the presence of molecular oxygen or hydrogen peroxide. prepchem.comnih.govorganic-chemistry.org The oxidation of this compound yields 1-(2H-1,3-benzodioxol-5-yl)ethan-1-one.

Table 3: Common Oxidizing Agents for Secondary Benzylic Alcohols

| Oxidizing Agent | Product |

| Chromic Acid (H₂CrO₄) | Ketone libretexts.org |

| Pyridinium Chlorochromate (PCC) | Ketone libretexts.org |

| Sodium/Potassium Dichromate (VI) | Ketone byjus.comlibretexts.orgchemguide.co.uk |

| Activated Carbon/O₂ | Ketone prepchem.comnih.gov |

| Activated Carbon/H₂O₂ | Ketone organic-chemistry.org |

Reduction:

The reduction of benzylic alcohols to the corresponding alkanes can be achieved through various methods. A classic, yet effective, method involves the use of hydriodic acid (HI) with red phosphorus. organicreactions.orgmdma.chmdpi.comstrem.com This reaction proceeds via the formation of an intermediate alkyl iodide, which is then reduced to the alkane. A biphasic toluene-water reaction medium can be employed to improve the applicability of this method in organic synthesis. mdma.chmdpi.comstrem.com This transformation would convert this compound to 5-ethyl-1,3-benzodioxole.

Applications of 1s 1 2h 1,3 Benzodioxol 5 Yl Ethan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Precursor in Natural Product and Alkaloid Synthesis

The 9-azabicyclo[3.3.1]nonane ring system is a core structure in several alkaloids isolated from insects and plants, including (–)-Adaline and (+)-euphococcinine. beilstein-journals.org The synthesis of these complex natural products represents a significant challenge, requiring precise control over stereochemistry. Chiral building blocks are essential in these synthetic routes to establish the desired absolute configuration of the final molecule.

Stereocontrolled syntheses of these homotropane alkaloids have been developed, demonstrating the importance of chiral intermediates. mdpi.com For instance, the synthesis of the natural product (–)-adaline has been accomplished through strategies involving chiral N-tert-butanesulfinyl imines, which are key intermediates that set the stereochemistry for subsequent cyclization reactions. mdpi.com While a direct synthesis starting from (1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol is not explicitly detailed in this specific context, its structural elements are representative of the type of chiral fragment required for such a synthesis. The enantiomeric purity of the starting alcohol is critical for producing the correct enantiomer of the target alkaloid. mdpi.com

The general strategy often involves the elaboration of a chiral fragment into a more complex intermediate, which then undergoes a key cyclization, such as an intramolecular Mannich reaction or a dipolar cycloaddition, to form the characteristic bicyclic core of the alkaloid. beilstein-journals.orgmdpi.com

Table 1: Examples of Target Alkaloids and Synthetic Strategies

| Target Natural Product | Core Structure | Relevant Synthetic Strategy | Key Intermediate Type |

| (–)-Adaline | 9-Azabicyclo[3.3.1]nonane | Stereocontrolled Mannich Cyclization mdpi.com | Chiral N-tert-butanesulfinyl imine mdpi.com |

| (+)-Euphococcinine | 9-Azabicyclo[3.3.1]nonane | Intramolecular Dipolar Cycloaddition beilstein-journals.org | Chiral Nitrone |

| (+)-N-Methyleuphococcinine | 9-Azabicyclo[3.3.1]nonane | Catalytic Hydrogenation, Mannich Reaction beilstein-journals.org | Stereodefined Amide beilstein-journals.org |

Intermediate in the Stereoselective Synthesis of Complex Organic Molecules

The synthesis of chiral molecules containing quaternary stereogenic centers—a carbon atom bonded to four different non-hydrogen groups—is a significant challenge in organic chemistry. bristol.ac.uk Chiral secondary alcohols, such as this compound, are ideal precursors for tackling this challenge. bristol.ac.uk A powerful methodology involves the conversion of a chiral secondary alcohol into a tertiary alcohol, thereby creating a quaternary stereocenter. bristol.ac.uk

This transformation can be achieved via a two-step sequence involving the formation of a chiral carbenoid from the secondary alcohol. This intermediate then reacts with a boron reagent to form a boronate 'ate' complex, which undergoes a stereospecific 1,2-metallate rearrangement. Subsequent oxidation of the resulting boronic ester yields the desired tertiary alcohol with a newly formed quaternary stereocenter, often with very high levels of stereocontrol. bristol.ac.uk The (1S)-configuration of the starting alcohol dictates the absolute stereochemistry of the final product.

Furthermore, the availability of such chiral alcohols in high enantiomeric purity is crucial for their use as intermediates. nih.govresearchgate.net Biocatalytic methods, for example using strains of Lactobacillus paracasei, have been developed for the asymmetric reduction of the corresponding ketone, 1-(1,3-benzodioxol-5-yl)ethanone, to produce the chiral alcohol with excellent enantiomeric excess (>99% ee). nih.govresearchgate.net This makes the chiral building block readily accessible for use in complex stereoselective syntheses.

Table 2: Potential Stereoselective Transformations

| Starting Material | Transformation Type | Product Class | Key Feature |

| This compound | Asymmetric Homologation via Boronic Ester bristol.ac.uk | Chiral Tertiary Alcohol | Creation of a Quaternary Stereocenter bristol.ac.uk |

| This compound | Chiral Auxiliary Directed Reaction | Diastereomerically Enriched Products | Control over subsequent stereocenter formation |

| This compound | Mitsunobu Reaction | Inverted Ether, Ester, or Azide | Inversion of stereochemistry at the alcohol carbon |

Chiral Ligand and Catalyst Design Utilizing the (2H-1,3-benzodioxol-5-yl)ethanol Scaffold

The development of new chiral ligands is fundamental to the field of asymmetric catalysis. A successful chiral ligand must possess a well-defined three-dimensional structure that can effectively transfer stereochemical information from the catalyst to the substrate during a chemical reaction. The scaffold of this compound provides an excellent starting point for the design of novel chiral ligands.

The molecule contains multiple points for chemical modification. The hydroxyl group can be readily converted into a coordinating group, such as a phosphine (B1218219) or an amine, which can bind to a transition metal center. The aromatic ring can be functionalized, for example, via electrophilic aromatic substitution, to introduce additional coordinating groups or to tune the electronic and steric properties of the resulting ligand.

For example, by converting the alcohol to an amine and subsequently introducing phosphine groups, one could generate chiral phosphine-amine (P,N) ligands. Alternatively, functionalization of the aromatic ring could lead to bidentate ligands that coordinate to a metal through two points. These tailored ligands could then be used to create catalysts for a wide range of asymmetric transformations, such as hydrogenation, hydrosilylation, or cross-coupling reactions. The design of bitopic ligands, which can interact with a target at two distinct sites, is a known strategy for achieving high affinity and selectivity. nih.gov This principle can be applied to catalyst design, where a ligand derived from the (2H-1,3-benzodioxol-5-yl)ethanol scaffold could create a highly specific chiral pocket around a metal center.

Table 3: Conceptual Design of Chiral Ligands and Potential Applications

| Ligand Type (Conceptual) | Potential Functionalization | Metal Complex | Target Asymmetric Reaction |

| Chiral Monodentate Phosphine | OH → PR₂ | Rhodium, Ruthenium | Asymmetric Hydrogenation |

| Chiral Diamine | OH → NR₂, Ring Amination | Rhodium, Iridium | Asymmetric Transfer Hydrogenation |

| Chiral P,N-Ligand | OH → NR₂, Ring Phosphination | Palladium, Iridium | Asymmetric Allylic Alkylation |

| Chiral Diol | Ring Dihydroxylation | Titanium, Vanadium | Asymmetric Epoxidation |

Biochemical Interactions and Metabolic Pathways of 1s 1 2h 1,3 Benzodioxol 5 Yl Ethan 1 Ol

Enzymatic Biotransformations and Substrate Specificity in vitro

The in vitro enzymatic biotransformation of compounds containing the 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) ring system has been a subject of significant research, largely due to their well-documented interactions with cytochrome P450 (CYP450) enzymes. nih.govnih.gov These enzymes, a superfamily of monooxygenases, are central to the metabolism of a wide array of xenobiotics.

Methylenedioxyphenyl compounds are known to act as inhibitors of CYP450 enzymes. nih.gov The primary mechanism of this inhibition involves the oxidative cleavage of the methylenedioxy bridge, a process known as demethylenation. nih.gov This reaction, mediated by CYP450, results in the formation of a catechol metabolite and a reactive carbene intermediate. The carbene can then bind to the heme iron of the CYP450 enzyme, forming a metabolic-inhibitory complex and leading to mechanism-based inactivation of the enzyme.

While specific studies on the enzymatic biotransformation of (1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol are not extensively documented in publicly available literature, the metabolism of structurally related compounds provides insight into its likely metabolic pathways. For instance, studies on methylenedioxybenzene (MDB), methylenedioxyamphetamine (MDA), and methylenedioxymethamphetamine (MDMA) using rabbit liver microsomes have demonstrated that demethylenation to their corresponding catechols is a major metabolic route. nih.gov These reactions are dependent on NADPH and can be inhibited by carbon monoxide, characteristic features of CYP450-mediated processes. nih.gov

Furthermore, research has indicated the involvement of specific CYP450 isozymes in the metabolism of these compounds. For example, phenobarbital-inducible isozymes such as CYP2B4 have been shown to play a significant role in the demethylenation of MDB. nih.gov In contrast, the metabolism of MDA and MDMA appears to be primarily mediated by constitutive isozymes. nih.gov The presence of the chiral alcohol in this compound suggests that in addition to demethylenation, oxidation of the secondary alcohol to the corresponding ketone, 1-(1,3-benzodioxol-5-yl)ethanone, is a plausible metabolic pathway. The stereochemistry of the alcohol would likely influence the kinetics of such an oxidation, with potential for enantioselective metabolism by various alcohol dehydrogenases or CYP450 enzymes.

Molecular Level Interactions with Select Biological Macromolecules (Excluding Clinical Outcomes)

At the molecular level, the interactions of this compound with biological macromolecules are expected to be largely dictated by its 1,3-benzodioxole core. As mentioned previously, the most significant of these interactions is with cytochrome P450 enzymes. The formation of a metabolic-inhibitory complex with the heme prosthetic group of these enzymes is a well-established phenomenon for methylenedioxyphenyl compounds. nih.gov This interaction is covalent in nature and leads to a loss of enzyme function.

Beyond CYP450, the structural motif of the 1,3-benzodioxole ring is present in compounds that interact with various other receptors and enzymes. For example, derivatives of this structure can be found in molecules that interact with neurotransmitter transporters and receptors. wikipedia.org However, specific studies detailing the binding affinity and interaction of this compound with such macromolecules, in the absence of clinical outcomes, are not readily found in the scientific literature.

The hydroxyl group of this compound also provides a site for potential hydrogen bonding interactions with amino acid residues within the active sites of enzymes or the binding pockets of receptors. The stereochemistry at the carbinol center would be a critical determinant of the specificity and strength of such interactions.

Advanced Analytical and Spectroscopic Characterization Techniques for Stereochemical Purity and Structural Elucidation of 1s 1 2h 1,3 Benzodioxol 5 Yl Ethan 1 Ol

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers, enabling the determination of enantiomeric excess (e.e.). gcms.cz Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for this purpose through the use of chiral stationary phases (CSPs).

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the analysis of chiral alcohols. wiley.com The separation is achieved by exploiting the differential interactions between the enantiomers of the analyte and a chiral stationary phase. For the analysis of compounds structurally similar to (1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is crucial for optimizing the separation. rsc.org The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the chromatogram. gimitec.com

A study on the microbial reduction of 1-(benzo[d] nih.govpurechemistry.orgdioxol-5-yl)ethanone successfully utilized chiral HPLC to determine the enantiomeric excess of the resulting (R)-1-(1,3-benzodioxol-5-yl)ethanol, achieving >99% e.e. nih.gov Similarly, a method for the simultaneous determination of diastereoisomeric and enantiomeric impurities of a key intermediate of tadalafil (B1681874), which shares the 1-(1,3-benzodioxol-5-yl) moiety, was developed using an Ultron ES-OVM chiral column. nih.gov

Gas Chromatography (GC): Chiral GC is another powerful technique for determining the enantiomeric purity of volatile compounds like alcohols. gcms.cz This method often involves the use of capillary columns coated with a chiral stationary phase, such as derivatized cyclodextrins. gcms.cz For alcohols, derivatization to a more volatile and less polar derivative, for instance, an acetate (B1210297) or a trifluoroacetate, can sometimes improve separation efficiency and peak shape. The Rt-βDEXsa column, for example, has shown good separation for 1-phenylethanol, a structurally related compound. gcms.cz

Table 1: Exemplary Chiral Chromatography Conditions for Analogs of this compound

| Parameter | HPLC | GC |

| Column | Chiralcel OD-H | Rt-βDEXsa |

| Mobile/Carrier Gas | Hexane:Isopropanol (80:20) | Helium |

| Flow Rate/Pressure | 1.0 mL/min | - |

| Detection | UV (210-220 nm) | Flame Ionization Detector (FID) |

| Temperature | Ambient | Programmed |

| Reference Compound | (R)-1-(Aryl)ethanol derivatives | 1-Phenylethanol |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Methods for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and can be adapted for the determination of enantiomeric purity and absolute configuration. nih.gov While standard NMR spectra of enantiomers in an achiral solvent are identical, the use of chiral auxiliary agents can induce diastereomeric environments, leading to distinguishable NMR signals. purechemistry.org

Chiral Derivatizing Agents (CDAs): One common approach involves the reaction of the chiral alcohol with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or α-methoxy-α-phenylacetic acid (MPA), to form diastereomeric esters. rsc.org The resulting diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for the determination of enantiomeric excess and, in many cases, the assignment of absolute configuration based on empirical models of the diastereomeric conformations. rsc.org

Chiral Solvating Agents (CSAs): Alternatively, chiral solvating agents can be used to create a chiral environment in the NMR tube, leading to the separation of signals for the two enantiomers. wiley.com This method avoids chemical modification of the analyte but often results in smaller chemical shift differences compared to the use of CDAs. wiley.com Gallium-based metal complexes have been developed as efficient CSAs for the NMR analysis of chiral alcohols. wiley.com

Recent advancements in NMR include the development of techniques that can directly detect chirality without the need for chiral auxiliaries by coupling electric and magnetic dipoles. theanalyticalscientist.com

X-ray Crystallography of Derivatives for Absolute Configuration Determination

X-ray crystallography is a powerful technique for the unambiguous determination of the absolute configuration of a chiral molecule. purechemistry.org This method relies on the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal. researchgate.net For organic molecules composed primarily of light atoms (C, H, O), the anomalous scattering effect is often weak. researchgate.net

To overcome this limitation, the chiral alcohol can be derivatized with a molecule containing a heavier atom, such as bromine or selenium. The presence of the heavy atom enhances the anomalous scattering effect, facilitating a more reliable determination of the absolute configuration. The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute structure. capes.gov.br

While no crystal structure of this compound itself is readily available, the crystal structures of related compounds, such as 1-(1,3-benzodioxol-5-yl)ethanone and its derivatives, have been reported, providing insight into the geometry of the benzodioxole moiety. nih.govnih.govresearchgate.net The determination of the absolute configuration of secondary alcohols through X-ray crystallography of their derivatives is a well-established method. nih.gov

Table 2: Crystallographic Data for a Related Compound: 1-(1,3-Benzodioxol-5-yl)ethanone

| Parameter | Value | Reference |

| Formula | C₉H₈O₃ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 9.4697 (3) | nih.gov |

| b (Å) | 10.8445 (3) | nih.gov |

| c (Å) | 7.5148 (3) | nih.gov |

| β (°) | 105.973 (3) | nih.gov |

| V (ų) | 741.93 (4) | nih.gov |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for investigating the stereochemistry of chiral molecules. slideshare.net These methods are based on the differential interaction of chiral substances with left and right circularly polarized light. purechemistry.org

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum, with its characteristic positive or negative bands (Cotton effects), is highly sensitive to the stereochemistry of the molecule. libretexts.org The sign and magnitude of the Cotton effect can often be correlated with the absolute configuration of the chiral center, especially when comparing the spectrum to that of structurally related compounds with known configurations. libretexts.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. vlabs.ac.in An ORD spectrum displays this variation, and the shape of the curve, particularly the presence of peaks and troughs known as the Cotton effect, provides information about the absolute configuration. slideshare.netlibretexts.org For chiral compounds that lack a strong chromophore, a plain ORD curve, showing a steady increase or decrease in rotation with decreasing wavelength, may be observed. vlabs.ac.in The relationship between the Cotton effect observed in ORD and the absolute configuration is a well-established principle in stereochemical analysis. researchgate.net

Both CD and ORD are valuable for confirming the enantiomeric purity and assigning the absolute configuration of this compound, complementing the data obtained from other analytical techniques.

Theoretical and Computational Chemistry Studies of 1s 1 2h 1,3 Benzodioxol 5 Yl Ethan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, DFT calculations can provide a detailed understanding of its molecular geometry and electronic properties.

DFT studies can be employed to determine the optimized geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. For instance, in the related compound 1-(1,3-benzodioxol-5-yl)ethanone, the dihedral angle between the mean planes of the benzene (B151609) and dioxole rings is found to be 1.4 (8)°. nih.gov The dioxole group itself exists in a slightly distorted envelope configuration. nih.gov Similar calculations for this compound would elucidate the precise three-dimensional arrangement of its atoms.

Furthermore, DFT is used to calculate electronic properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the Mulliken charge distribution. rsc.org This information is crucial for understanding the molecule's reactivity and potential interaction sites. The charge transfer characteristics, for example, can indicate how the molecule might interact with other chemical species or biological targets. rsc.org

Table 1: Calculated Properties from DFT

| Property | Description |

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| Electronic Energy | The total energy of the molecule in its ground electronic state. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) that can be interconverted by rotation about single bonds. The relative energies of these conformers determine their population at a given temperature. For a molecule with a chiral center and flexible side chain, multiple low-energy conformations are expected.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. By simulating the motion of the atoms based on classical mechanics, MD provides insights into the flexibility of the molecule and the transitions between different conformations. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

For example, studies on related thiosemicarbazone derivatives have shown that the molecule can be twisted, with different fragments being nearly planar. researchgate.net In one such derivative of 1-(2H-1,3-benzodioxol-5-yl)ethanone, the benzodioxole and hydrazinecarbothioamide fragments are nearly planar and subtend a dihedral angle of 29.06 (5)°. researchgate.net

Molecular Docking Studies for Predictive Biological Activity of Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jmolecularsci.com It is widely used in drug design to predict the binding affinity and mode of action of a small molecule ligand with a protein target. jmolecularsci.com

For analogues of this compound, molecular docking studies can be performed to predict their potential biological activity. jmolecularsci.com This involves docking the analogues into the binding site of a specific protein target. The scoring functions used in docking programs then estimate the binding energy, providing a rank of the potential efficacy of the different analogues. jmolecularsci.comnih.gov

For instance, in a study on novel anti-tubercular agents, designed molecules were docked against the HsaA monooxygenase (PDB ID: 3AFF) to understand their possible mechanism of action. ijper.org The results showed that certain compounds exhibited promising anti-tubercular activity with good docking scores. ijper.org Similarly, docking studies on thiourea (B124793) derivatives against the DNA gyrase subunit B receptor have been used to predict antibacterial activity. nih.gov

Table 2: Example of Molecular Docking Results for Analogues

| Analogue | Target Protein | Docking Score (kcal/mol) | Predicted Activity |

| Analogue A | Protein X | -9.5 | High |

| Analogue B | Protein X | -7.2 | Moderate |

| Analogue C | Protein X | -5.1 | Low |

Note: The docking scores are hypothetical and for illustrative purposes only.

In Silico Prediction of Reaction Stereoselectivity

Computational methods can also be used to predict the stereoselectivity of chemical reactions that produce chiral molecules like this compound. Understanding and controlling the stereochemical outcome of a reaction is crucial in the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceuticals.

By modeling the transition states of the different possible stereochemical pathways, computational chemistry can predict which diastereomer or enantiomer is more likely to be formed. These calculations can take into account the steric and electronic effects of the reactants, catalysts, and solvents.

For example, in the synthesis of chiral alcohols, quantum chemical calculations can be used to model the interaction of a prochiral ketone with a chiral reducing agent. The energy differences between the transition states leading to the (S) and (R) enantiomers can be calculated to predict the enantiomeric excess of the reaction. This information can be invaluable for designing more selective and efficient synthetic routes.

Structure Activity and Structure Property Relationships of 1s 1 2h 1,3 Benzodioxol 5 Yl Ethan 1 Ol and Its Analogues

Influence of Stereochemistry on Chemical Reactivity and Selectivity

The presence of a chiral center at the first carbon of the ethyl group in 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol gives rise to two enantiomers: (1S) and (1R). This stereoisomerism is a critical determinant of the molecule's chemical behavior, influencing both the rate and the outcome of its reactions. The differential interaction of these enantiomers with other chiral molecules or environments, such as enzymes or chiral catalysts, leads to stereoselectivity, where one enantiomer reacts preferentially or produces a specific stereoisomer of the product.

A notable example of the profound influence of stereochemistry is seen in the synthesis of chiral piperonyl carbinols. The asymmetric reduction of the precursor ketone, 1-(benzo[d] chemrxiv.orgplos.orgdioxol-5-yl)ethanone, is a key transformation. Studies have demonstrated that biocatalytic approaches can achieve high enantioselectivity. For instance, the use of the biocatalyst Lactobacillus paracasei BD101 in the reduction of 1-(benzo[d] chemrxiv.orgplos.orgdioxol-5-yl)ethanone results in the production of the (R)-enantiomer with an enantiomeric excess greater than 99%. nih.gov This high degree of selectivity underscores the ability of the enzyme's chiral active site to differentiate between the two prochiral faces of the ketone, leading to the preferential formation of one enantiomer.

This enzymatic selectivity highlights a fundamental principle: the three-dimensional structure of the substrate is intimately linked to the transition state energies of the reaction pathways leading to different stereoisomers. In the case of (1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, its specific configuration will govern how it fits into the active site of an enzyme or how it interacts with a chiral reagent, thereby dictating the stereochemical course of a reaction. Reactions involving the hydroxyl group or the chiral center itself are particularly sensitive to these steric and electronic differences between the enantiomers.

While detailed studies on the specific reactivity of the (1S)-enantiomer in a wide range of chemical transformations are not extensively documented in publicly available literature, the principles of stereoselectivity strongly suggest that its behavior will differ significantly from its (R)-counterpart in chiral environments.

Correlation of Structural Modifications with in vitro Biochemical Interactions

The biological activity of a molecule is intrinsically linked to its structure. Modifications to the chemical scaffold of this compound can lead to significant changes in its in vitro biochemical interactions. These structural modifications can alter the molecule's size, shape, polarity, and hydrogen bonding capacity, all of which are critical for binding to biological targets such as receptors or enzymes.

The 1,3-benzodioxole (B145889) moiety, also known as the methylenedioxyphenyl group, is a common feature in many biologically active compounds. This group can participate in various non-covalent interactions, including hydrophobic and van der Waals interactions, with the binding pockets of proteins. The oxygen atoms of the dioxole ring can also act as hydrogen bond acceptors.

While specific structure-activity relationship (SAR) studies focusing on simple analogues of this compound are not widely available in the scientific literature, we can infer potential trends based on general principles of medicinal chemistry. The following table illustrates hypothetical structural modifications and their likely impact on biochemical interactions.

| Compound | Structural Modification | Potential Impact on Biochemical Interactions |

| This compound | Parent Compound | Baseline activity |

| (1S)-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol | Alkyl chain elongation | May increase lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets. |

| (1S)-1-(6-bromo-2H-1,3-benzodioxol-5-yl)ethan-1-ol | Substitution on the aromatic ring | Introduction of a halogen can alter electronic properties and provide a new point for interaction (e.g., halogen bonding), potentially increasing binding affinity. |

| (1S)-1-(2H-1,3-benzodioxol-5-yl)ethylamine | Replacement of hydroxyl with an amino group | The amino group can act as a hydrogen bond donor and can be protonated at physiological pH, introducing a positive charge that could interact with negatively charged residues in a binding site. |

It is important to emphasize that the data presented in the table is based on established principles of medicinal chemistry and represents potential outcomes. Detailed in vitro studies with specific biological targets are necessary to confirm these hypotheses and to build a comprehensive SAR profile for this class of compounds. The lack of extensive public data on the biochemical interactions of simple analogues of this compound highlights an area for future research.

Computational Approaches to Structure-Function Relationships

In the absence of extensive experimental data, computational modeling provides a powerful tool to investigate the structure-function relationships of molecules like this compound and its analogues. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) can offer valuable insights into how these compounds might interact with biological targets and can help guide the design of new, more potent molecules.

Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a receptor or enzyme. For this compound, docking studies could elucidate how the (1S) configuration influences its fit into a chiral binding pocket. The model would reveal key interactions, such as hydrogen bonds formed by the hydroxyl group and hydrophobic interactions of the benzodioxole ring. By comparing the docking scores and binding modes of the (1S) and (R) enantiomers, one could rationalize observed differences in biological activity.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical descriptors of the molecules (e.g., lipophilicity, electronic properties, steric parameters) with their measured activities. For a series of analogues of this compound, a QSAR model could identify the key structural features that are either beneficial or detrimental to a specific biological effect.

While specific computational studies on this compound and its close analogues are not prevalent in the public domain, the principles of these computational methods are well-established. For instance, a hypothetical QSAR study on a series of analogues might reveal that increased lipophilicity of the substituent at the carbinol carbon is positively correlated with activity, while the presence of a bulky group on the benzodioxole ring is detrimental.

The following table outlines how different computational approaches could be applied to study this compound and its analogues.

| Computational Method | Application to this compound and Analogues | Potential Insights |

| Molecular Docking | Predicting the binding mode of the (1S) and (R) enantiomers to a specific receptor. | Understanding the molecular basis of stereoselective recognition and identifying key binding interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing a model that correlates structural features of analogues with their in vitro activity. | Identifying the physicochemical properties that are critical for activity and guiding the design of more potent compounds. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-receptor complex over time. | Assessing the stability of the binding interaction and observing conformational changes in both the ligand and the protein. |

The application of these computational tools can significantly accelerate the process of drug discovery and development by allowing for the virtual screening of large compound libraries and the rational design of molecules with improved properties. The lack of dedicated computational studies on this compound represents a missed opportunity to gain a deeper understanding of its structure-function relationships.

Emerging Research Frontiers and Challenges in the Study of 1s 1 2h 1,3 Benzodioxol 5 Yl Ethan 1 Ol

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that minimize or eliminate hazardous substances, are increasingly influencing the synthesis of chiral intermediates like (1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol. pharmacyjournal.orgmdpi.com Traditional chemical syntheses often rely on stoichiometric amounts of metal hydride reducing agents, which can generate significant waste and involve harsh reaction conditions. The focus of modern research is to shift towards more sustainable and environmentally benign methodologies. jddhs.com

Key green chemistry strategies applicable to the synthesis of this compound include:

Catalytic Reduction: Moving from stoichiometric reagents to catalytic methods significantly reduces waste. This includes catalytic hydrogenation using chiral metal catalysts or, more prominently, biocatalytic reductions which operate under mild conditions in aqueous media. jddhs.comtudelft.nl

Alternative Solvents: Traditional syntheses often employ volatile organic compounds (VOCs) that are hazardous and polluting. jddhs.com Green approaches explore the use of safer solvents like water, supercritical fluids, or even solvent-free reaction conditions. jddhs.comsphinxsai.com For instance, performing biocatalytic reductions in aqueous media or mixtures of water and green co-solvents like glycerol (B35011) is a promising strategy. sphinxsai.com

Energy Efficiency: Innovative techniques such as microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods. mdpi.com

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. pharmacyjournal.org This involves minimizing the use of protecting groups and unnecessary derivatization steps. jddhs.com

One established route to the racemic alcohol involves the Friedel-Crafts acylation of 1,3-benzodioxole (B145889) followed by reduction of the resulting ketone, 1-(1,3-benzodioxol-5-yl)ethanone. researchgate.net Applying green principles to this pathway would involve using reusable solid acid catalysts for the acylation and employing a biocatalyst for the asymmetric reduction of the ketone, representing a significant step towards a more sustainable process.

Exploration of Novel Biocatalysts for Highly Enantioselective Production

The asymmetric reduction of the prochiral ketone, 1-(1,3-benzodioxol-5-yl)ethanone (also known as 3',4'-(methylenedioxy)acetophenone), is the most direct route to enantiomerically pure 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol. sigmaaldrich.com Biocatalysis, utilizing whole microbial cells or isolated enzymes, has emerged as a superior method for this transformation due to its exceptional selectivity, mild reaction conditions, and reduced environmental impact. tudelft.nlresearchgate.net

While research has successfully identified biocatalysts for the (R)-enantiomer, the challenge remains to find equally efficient catalysts for the desired (S)-enantiomer. A study screening fifteen bacterial isolates found that Lactobacillus paracasei BD101 was a highly effective biocatalyst for the reduction of the precursor ketone, producing (R)-1-(1,3-benzodioxol-5-yl)ethanol with excellent enantiomeric excess (>99%) and high yield. researchgate.netnih.gov This demonstrates the potential of microbial screening to discover potent and selective biocatalysts. nih.gov

The enzymes responsible for these reductions are typically alcohol dehydrogenases (ADHs), which utilize cofactors such as NADH or NADPH. tudelft.nlnih.gov A critical aspect of developing a viable biocatalytic process is the efficient regeneration of these expensive cofactors. nih.gov This is often achieved in whole-cell systems through the organism's own metabolic pathways or by adding a co-substrate like isopropanol (B130326) or glucose, which is oxidized to regenerate the reduced cofactor. sphinxsai.comresearchgate.net

Future research is focused on:

Screening diverse microbial sources (bacteria, yeasts, fungi) for ADHs that exhibit high activity and (S)-selectivity towards 1-(1,3-benzodioxol-5-yl)ethanone.

Enzyme engineering and directed evolution to alter the enantioselectivity of known ADHs, potentially reversing them from (R)-selective to (S)-selective.

Expanding the search to other enzyme classes, such as imine reductases (IREDs), which have shown promise in the reduction of various heterocyclic compounds. researchgate.net

Table 1: Example of Biocatalyst for Enantioselective Reduction of 1-(1,3-benzodioxol-5-yl)ethanone

| Biocatalyst | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Yield/Conversion | Reference |

| Lactobacillus paracasei BD101 | 1-(1,3-benzodioxol-5-yl)ethanone | (R)-1-(1,3-benzodioxol-5-yl)ethanol | >99% | High conversion, 3.72 g preparative scale | researchgate.netnih.gov |

Elucidation of Undiscovered Metabolic Pathways and Biotransformations

While biotransformation is leveraged for the synthesis of this compound, the metabolic fate of the compound itself within biological systems is largely an uncharted area of research. The 1,3-benzodioxole (or piperonyl) ring is a structural motif found in numerous natural products and pharmacologically active compounds, indicating that organisms possess enzymatic machinery to metabolize it. researchgate.netnih.gov Understanding these metabolic pathways is crucial, especially if the compound is to be used as an intermediate for pharmaceuticals or agrochemicals, as the metabolic stability and potential metabolites of the final product can significantly impact its efficacy and safety.

Key research challenges and frontiers in this area include:

Identifying In Vitro and In Vivo Metabolites: A primary challenge is to conduct studies using liver microsomes, cell cultures, or animal models to identify the metabolites formed from this compound.

Characterizing Metabolic Enzymes: Identifying the specific enzymes, likely from the cytochrome P450 superfamily, responsible for its metabolism. The 1,3-benzodioxole moiety is known to be a mechanism-based inhibitor of certain P450 enzymes, a factor that requires thorough investigation.

Mapping Potential Pathways: Based on the structure, potential metabolic transformations could include cleavage of the methylenedioxy bridge to form a catechol, oxidation of the secondary alcohol to the corresponding ketone, and conjugation reactions (e.g., glucuronidation or sulfation) of the hydroxyl group to facilitate excretion.

Elucidating these pathways will not only provide critical data for drug development but could also reveal novel biotransformations, potentially leading to the discovery of new derivatives with interesting biological properties.

Advanced Methodologies for Stereochemical Control and Analysis

Achieving and verifying the enantiopurity of this compound requires sophisticated methods for both stereochemical control during synthesis and subsequent analysis.

Stereochemical Control: As discussed, the use of highly enantioselective biocatalysts like Lactobacillus paracasei is the frontier for controlling the stereochemistry during the reduction of the precursor ketone. nih.gov The selectivity of these enzymatic reactions can be fine-tuned by optimizing reaction parameters such as pH, temperature, co-solvent, and substrate concentration, which can influence the enzyme's conformation and the solubility of the substrate. researchgate.net

Stereochemical Analysis: Accurately determining the enantiomeric excess (ee) and confirming the absolute configuration is critical. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the state-of-the-art method for this purpose. A study on a related, more complex intermediate of tadalafil (B1681874) demonstrated the successful use of a chiral HPLC method to separate all four possible stereoisomers (two pairs of enantiomers), highlighting the power of this technique for quality control. nih.gov

Advanced analytical methodologies include:

Chiral HPLC: The most common technique, offering baseline separation of enantiomers.

Chiral Gas Chromatography (GC): Suitable for volatile derivatives of the alcohol.

Chiral Supercritical Fluid Chromatography (SFC): A greener alternative to HPLC that uses supercritical CO2 as the mobile phase, reducing organic solvent consumption.

X-ray Crystallography: While not used for determining ee, it is the definitive method for determining the absolute configuration of a crystalline solid or a crystalline derivative of the alcohol. nih.gov

Table 2: Advanced Analytical Techniques for Stereochemical Analysis

| Technique | Principle | Application | Reference |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Quantification of enantiomeric excess (ee) and separation of stereoisomers. | nih.gov |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous determination of the three-dimensional structure and absolute configuration of crystalline solids. | nih.govnih.gov |

| Chiral GC/SFC | Chromatographic separation on a chiral stationary phase in gas or supercritical fluid phase. | Separation and analysis of enantiomers, with SFC being a greener alternative. | General Knowledge |

Prospects for New Applications in Material Science or Advanced Chemical Technologies

Currently, the primary value of this compound lies in its role as a chiral building block for complex, biologically active molecules. nih.gov However, its unique structural features—a chiral secondary alcohol, an aromatic ring, and a photo-sensitive benzodioxole moiety—suggest potential applications beyond traditional organic synthesis, in the realms of material science and advanced chemical technologies. These prospects remain largely unexplored and represent a significant frontier for future research.

Potential future applications could include:

Chiral Polymers: The hydroxyl group provides a reactive handle for polymerization. Incorporating this chiral monomer into a polymer backbone could lead to the creation of chiral polymers with unique properties, such as the ability to act as a stationary phase for chiral separations or as materials with specific optical activities.

Chiral Liquid Crystals: The rigid benzodioxole core combined with the chiral center could make this molecule or its derivatives suitable for the design of novel chiral dopants for liquid crystal displays, potentially inducing ferroelectric phases.

Asymmetric Catalysis: The chiral alcohol can be used as a precursor to synthesize chiral ligands for transition metal catalysts. Such ligands are fundamental to asymmetric catalysis, a technology that is critical for the efficient, enantioselective synthesis of many modern pharmaceuticals and chemicals.

Photoactive Materials: The 1,3-benzodioxole group can exhibit photochemical activity. This property could be exploited in the development of photo-responsive materials, sensors, or as a photolabile protecting group in advanced chemical synthesis.

The exploration of these potential applications requires interdisciplinary research, combining the expertise of synthetic organic chemists with that of material scientists and chemical engineers to unlock the full potential of this versatile chiral compound.

Q & A

Q. What are the primary synthetic routes for (1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol?

The compound is typically synthesized via asymmetric reduction of the corresponding ketone, (2H-1,3-benzodioxol-5-yl)ethanone, using chiral catalysts. For example, boron-based chiral catalysts (e.g., Corey–Bakshi–Shibata catalyst) enable high enantioselectivity (>90% ee) in the reduction step. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize racemization and maximize yield .

Q. How is the enantiomeric purity of this compound validated?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended for determining enantiomeric excess. Polarimetric analysis and circular dichroism (CD) spectroscopy can further confirm stereochemical integrity. Absolute configuration is often verified via X-ray crystallography .

Q. What spectroscopic methods are critical for structural characterization?

- NMR : H and C NMR (in CDCl or DMSO-d) to confirm the benzodioxol moiety (δ 5.9–6.0 ppm for methylenedioxy protons) and ethanol group (δ 1.3–1.5 ppm for CH, δ 4.8–5.0 ppm for OH).

- Mass spectrometry (HRMS) : To confirm molecular ion [M+H] and fragmentation patterns.

- IR spectroscopy : O–H stretch (~3400 cm) and benzodioxol C–O–C vibrations (~1250 cm) .

Advanced Research Questions

Q. How does stereochemistry influence biological activity in this compound?

Enantiomers of benzodioxol-containing alcohols often exhibit divergent interactions with biological targets. For example, (1S)-enantiomers may show higher affinity for serotonin receptors due to spatial compatibility with chiral binding pockets. Comparative assays (e.g., radioligand binding) using both enantiomers are essential to quantify selectivity and efficacy .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., CYP450 enzymes).

- ADMET prediction : Tools like SwissADME estimate solubility (LogP ~1.8), metabolic stability (CYP2D6 inhibition potential), and blood-brain barrier penetration .

Q. How can oxidative modifications of the ethanol group be achieved?

The secondary alcohol can be oxidized to the corresponding ketone using catalytic DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and HNO under aerobic conditions. Yields vary with electron density on the aryl group; electron-rich substrates (e.g., benzodioxol derivatives) achieve ~77% conversion .

Data Analysis and Experimental Design

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell lines, incubation time). Standardize protocols:

- Use isogenic cell lines to control for genetic variability.

- Validate target engagement via orthogonal methods (e.g., CRISPR knockdown + competitive binding assays).

- Replicate studies under controlled O/CO levels to account for metabolic stress .

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Solvent screening : Use vapor diffusion with 1:1 mixtures of ethanol/water or DMSO/hexane.

- Cryoprotection : Add 20% glycerol to prevent ice formation.

- Refinement : SHELXL (v.2018) with Hirshfeld atom refinement (HAR) for accurate H-atom positioning. R-factors <5% indicate high-quality data .

Structural and Mechanistic Insights

Q. How does the benzodioxol ring’s conformation affect reactivity?

Cremer-Pople puckering parameters (e.g., , θ, φ) quantify ring non-planarity. For benzodioxol derivatives, a slight boat conformation (θ ~20°, φ ~90°) increases steric accessibility for nucleophilic attack at the methylenedioxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.